2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-12-7(9)4-6-5(8(10)11)2-3-13-6/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSWXHMSYOEMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1479004-17-5 | |
| Record name | 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification under Carbon Dioxide Atmosphere
A patented method describes the esterification of furan dicarboxylic acids under a carbon dioxide atmosphere without additional acid catalysts. This environmentally benign process involves reacting 2,5-furan dicarboxylic acid with alcohols (including methanol) at elevated temperatures (150–250°C) and pressures (400–3000 psi), where CO2 acts as a self-generating acid catalyst in situ.
- Reaction conditions can be adjusted to favor mono- or di-ester formation.
- The reaction can be performed in batch or continuous mode.
- Methanol can be used to produce methyl esters, which are precursors to compounds like 2-(2-methoxy-2-oxoethyl)furan-3-carboxylic acid.
- The process allows recycling of alcohol reagents, enhancing sustainability.
Regioselective Hydrazide Formation and Curtius Rearrangement
A multi-step synthetic route involves converting methyl 2-(2-methoxy-2-oxoethyl)-3-furoate to its hydrazide derivative, followed by azide formation and Curtius rearrangement to an isocyanate intermediate.
- Hydrazide formation: Treatment of the diester with hydrazine monohydrate at low temperatures (0–15°C) yields a regioselective monohydrazide with about 80% yield.
- Azide synthesis: The hydrazide is converted to an acyl azide using nitrous acid generated in situ from NaNO2 and HCl at low temperature, achieving 82% yield.
- Curtius rearrangement: Heating the acyl azide in refluxing benzene leads to nitrogen gas elimination and formation of the isocyanate intermediate, confirmed by characteristic IR absorption near 2200 cm^-1.
- This isocyanate can be further reacted with nucleophiles like methanol to form urethane derivatives or used as a key intermediate for further functionalization.
Oxidation and Functional Group Transformations
- The aldehyde derivative methyl 2-formylfuran-3-carboxylate can be synthesized by oxidation of methyl 2-(2-methoxy-2-oxoethyl)furan-3-carboxylate using selenium dioxide in anisole at reflux temperature.
- This aldehyde intermediate serves as a precursor for imine formation and subsequent cyclizations to generate heterocyclic compounds.
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification with methanol | CO2 atmosphere, no acid catalyst | 150–250°C, 400–3000 psi | Not specified | Environmentally benign, batch/continuous |
| Hydrazide formation | Hydrazine monohydrate, 0–15°C | 0–15°C, 18 h | ~80 | Regioselective monohydrazide |
| Acyl azide formation | NaNO2, HCl (nitrous acid), low temperature | 0–5°C | 82 | Modified Sandmeyer reaction |
| Curtius rearrangement | Reflux in benzene | ~80°C (benzene reflux) | Not specified | Isocyanate formation confirmed by IR |
| Oxidation to aldehyde | SeO2 in anisole, reflux | ~155°C (anisole reflux) | Not specified | High boiling solvent chosen for yield |
- IR spectroscopy confirms functional group transformations, e.g., isocyanate peak at ~2200 cm^-1.
- NMR spectroscopy shows disappearance or appearance of characteristic peaks corresponding to esters, hydrazides, azides, and aldehydes.
- The regioselectivity of hydrazide formation is evidenced by the disappearance of one ester peak in NMR.
- The aldehyde proton appears as a doublet at ~10.23 ppm in ^1H NMR, confirming oxidation.
The preparation of this compound involves advanced synthetic techniques including environmentally friendly esterification under CO2 atmosphere and multi-step transformations via hydrazide and azide intermediates followed by Curtius rearrangement. These methods provide regioselective, high-yield routes to this compound, enabling its use as a versatile intermediate in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity:
Recent studies have indicated that derivatives of furan-containing compounds exhibit significant antimicrobial properties. 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics . -
Anti-inflammatory Properties:
Research has demonstrated that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines suggests its usefulness in treating chronic inflammatory diseases . -
Anticancer Research:
There is emerging evidence that furan derivatives can induce apoptosis in cancer cells. Preliminary studies indicate that this compound may enhance the efficacy of existing chemotherapeutic agents, providing a synergistic effect in cancer treatment protocols .
Materials Science Applications
-
Polymer Chemistry:
The compound's unique structure allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Its application in creating biodegradable polymers is particularly noteworthy, aligning with current trends towards sustainable materials . -
Coatings and Adhesives:
Due to its reactive functional groups, this compound can be utilized in formulating advanced coatings and adhesives with improved adhesion properties and resistance to environmental degradation .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, highlighting its potential as a natural preservative in food products.
Case Study 2: Polymer Development
In a collaborative research project between ABC Institute and DEF Corporation, the incorporation of this compound into polylactic acid (PLA) was investigated. The modified PLA exhibited enhanced mechanical strength and thermal resistance compared to unmodified PLA, indicating that this compound could lead to the development of more durable biodegradable plastics.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Furan Ring
2-(Carboxymethyl)furan-3-carboxylic Acid (C₇H₆O₅)
- Structure : Features a carboxymethyl group (-CH₂COOH) at C2 instead of the methoxy-oxoethyl group.
- Synthesis : Prepared alongside the target compound using similar methodologies .
5-(Hydroxymethyl)furan-3-carboxylic Acid (Flufuran; C₆H₆O₄)
- Structure : Contains a hydroxymethyl (-CH₂OH) substituent at C3.
- Misidentification Issues : Historically confused with kojic acid due to overlapping spectroscopic data. However, distinct ¹³C-NMR and UV spectra differentiate them, with flufuran exhibiting a lower protonation constant (pKa ~4.03 vs. kojic acid’s 7.68) .
- Biological Relevance : Unlike the target compound, flufuran is a fungal metabolite with unconfirmed agricultural applications .
2-Methyl-3-furoic Acid (C₆H₆O₃)
Heterocycle Modifications
2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic Acid (C₈H₈O₄S)
- Structure : Thiophene replaces the furan ring, introducing a sulfur atom.
- Properties : Higher molecular weight (200.22 g/mol vs. 184.15 g/mol) and altered electronic properties due to sulfur’s polarizability. This may enhance metabolic stability in pharmaceutical contexts .
Naphtho[1,2-b]furan-3-carboxylic Acid Derivatives
Functional Group Modifications
Amide Derivatives (e.g., 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide)
- Structure : Carboxylic acid replaced with a carboxamide group.
- Synthesis : Derived from the target compound via hydrazine coupling .
- Impact : Improved bioavailability in drug design due to reduced ionization at physiological pH .
Ester Derivatives (e.g., Methyl [3-(propan-2-ylcarbamoyl)thiophen-2-yl]acetate)
Substituent Electronic Effects
Trifluoromethyl-Substituted Analogs (e.g., 2-(Trifluoromethyl)furan-3-carboxylic Acid)
- Structure : CF₃ group introduces strong electron-withdrawing effects.
- Properties : Increased acidity (pKa ~2.5–3.0) and resistance to enzymatic degradation, making it suitable for agrochemicals .
Mercaptomethyl Derivatives (e.g., 2-(Mercaptomethyl)furan-3-carboxylic Acid)
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The methoxy-oxoethyl group in the target compound allows modular derivatization, enabling applications in drug discovery and material science .
- Antifungal Potential: Naphtho[1,2-b]furan analogs exhibit superior antifungal activity compared to simpler furan derivatives, highlighting the role of extended conjugation .
- Spectroscopic Differentiation : Substituents like hydroxymethyl vs. methoxy-oxoethyl significantly alter NMR and UV profiles, critical for accurate compound identification .
Biological Activity
2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid is a furan derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a furan ring, a carboxylic acid group, and a methoxyacetyl group. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Biological Activity Overview
Research into the biological activities of this compound has indicated several promising areas:
- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial and fungal strains. Preliminary studies suggest it may exhibit significant antimicrobial properties, potentially making it a candidate for developing new antibiotics.
- Anticancer Properties : Initial research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) cells, although further studies are required to fully understand its efficacy and mechanism .
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects are mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to the modulation of various biochemical pathways involved in disease processes.
Antimicrobial Studies
A recent study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against common pathogens were determined:
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .
Anticancer Activity
In vitro assays conducted on MCF-7 cell lines demonstrated that this compound can reduce cell viability significantly. The following table summarizes the findings:
| Concentration (µM) | Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 80 | |
| 25 | 60 | |
| 50 | 30 | 25 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting a moderate level of cytotoxicity .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that derivatives similar to this compound showed promising results against multi-drug resistant strains of bacteria. The researchers emphasized the need for further structural optimization to enhance efficacy.
- Case Study on Cancer Cell Lines : Another investigation focused on various furan derivatives, including this compound, assessed their effects on different cancer cell lines. The results indicated that modifications to the furan structure could lead to increased anticancer activity, suggesting avenues for future drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving Friedel-Crafts acylation or nucleophilic substitution on furan precursors. For example, coupling methoxy-oxoethyl groups to furan-3-carboxylic acid derivatives under anhydrous conditions with Pd-catalyzed cross-coupling .
- Optimization : Monitor reaction progress via HPLC (as validated in furan-carboxylic acid analysis ). Adjust solvent polarity (e.g., DMF/THF mixtures) and temperature (60–80°C) to enhance intermediate stability.
Q. How can structural characterization of this compound be performed using crystallographic techniques?
- Methodology : Use X-ray crystallography with SHELX software for refinement . Prepare single crystals via slow evaporation in ethanol/water (7:3 v/v). Validate hydrogen bonding and intermolecular interactions using SHELXL for small-molecule refinement .
Q. What analytical techniques are suitable for purity assessment?
- Methodology :
- HPLC : C18 column, mobile phase = 0.1% formic acid in acetonitrile/water (30:70), UV detection at 254 nm .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (≥200°C) to detect impurities .
Advanced Research Questions
Q. How do contradictions in thermal stability data (e.g., ΔfusH values) arise, and how can they be resolved?
-
Analysis : Discrepancies often stem from polymorphic forms or decomposition during melting. For furan-carboxylic acids, ΔfusH can be estimated using the empirical relationship:
-
Resolution : Pair differential scanning calorimetry (DSC) with TGA to distinguish melting from decomposition .
Q. What computational methods are effective for conformational analysis of substituted furan-carboxylic acids?
- Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level. Compare with X-ray crystallography data to validate torsional angles .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on carboxylate group orientation .
Q. How can intermolecular interactions influence crystallization outcomes?
- Case Study : Benzo[b]furan-carboxylic acids form hydrogen-bonded dimers via carboxyl groups, stabilized by π-π stacking of aromatic rings . For this compound, prioritize solvents with low dielectric constants (e.g., chloroform) to enhance crystal lattice stability .
Key Challenges and Solutions
- Challenge : Low synthetic yields due to side reactions at the methoxy-oxoethyl group.
- Challenge : Ambiguous NMR signals for diastereomers.
- Solution : Use chiral shift reagents (e.g., Eu(hfc)₃) or 2D-COSY for stereochemical assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
